molecular formula C9H8N2O2 B8684611 3-Benzyl-1,2,4-oxadiazol-5(2H)-one CAS No. 23589-80-2

3-Benzyl-1,2,4-oxadiazol-5(2H)-one

Cat. No.: B8684611
CAS No.: 23589-80-2
M. Wt: 176.17 g/mol
InChI Key: VJUMTDFMVOOCKK-UHFFFAOYSA-N
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Description

3-Benzyl-1,2,4-oxadiazol-5(2H)-one is a useful research compound. Its molecular formula is C9H8N2O2 and its molecular weight is 176.17 g/mol. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For instance, a study synthesized a series of substituted 1,2,4-oxadiazole derivatives and evaluated their activity against multiple cancer cell lines, including HCT-116 and PC-3. Compounds such as 10a and 10b demonstrated promising antitumor activity with IC50 values ranging from 13.6 to 48.37 µM, although further structural modifications are necessary to enhance potency compared to reference compounds like doxorubicin .

Antibacterial and Antifungal Properties

The oxadiazole scaffold has been associated with antibacterial and antifungal activities. A study highlighted that certain oxadiazole derivatives displayed effective inhibition against various bacterial strains and fungi. For example, compounds containing the oxadiazole ring were tested against Dengue virus proteases and showed notable inhibition rates . The structural diversity of these compounds allows for the exploration of new therapeutic agents against resistant strains.

Monoamine Oxidase Inhibition

3-Benzyl-1,2,4-oxadiazol-5(2H)-one has been investigated for its potential as a monoamine oxidase (MAO) inhibitor, particularly MAO-B. This is significant in the context of neurodegenerative diseases like Parkinson's disease, where MAO-B inhibitors can enhance dopamine levels and reduce oxidative stress . The synthesis of specific derivatives has led to compounds with IC50 values indicating strong inhibitory effects on MAO-B.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound can be achieved through various methods including microwave-assisted synthesis and one-pot reactions involving amidoximes . The structure-activity relationship studies have provided insights into how modifications to the oxadiazole ring influence biological activity. For instance:

CompoundActivity TypeIC50 Value (µM)Reference
10aAntitumor13.6
10bAntitumor48.37
5fMAO-B Inhibitor0.371

Case Studies

Several case studies highlight the effectiveness of this compound in drug discovery:

Study on Antitumor Activity

In a study by Kumar et al., a series of bis-1,2,4-oxadiazole-fused-benzothiazole derivatives were synthesized and tested against various cancer cell lines including A549 and MCF-7. The results indicated that certain derivatives had comparable potency to established anticancer drugs .

Neuroprotective Study

A recent investigation focused on the neuroprotective effects of oxadiazole derivatives on neuronal cells exposed to oxidative stress conditions. The study found that these compounds could significantly reduce cell death and improve cell viability through their action as MAO-B inhibitors .

Properties

CAS No.

23589-80-2

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

3-benzyl-4H-1,2,4-oxadiazol-5-one

InChI

InChI=1S/C9H8N2O2/c12-9-10-8(11-13-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11,12)

InChI Key

VJUMTDFMVOOCKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NOC(=O)N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

60 g. (0.22 moles) of 3-(phenylmethyl)-5-trichloromethyl-1,2,4-oxadiazole is dissolved in 100 ml. of ethanol. The solution is stirred and 132 ml. (0.264 mole) of 2N sodium hydroxide solution are added dropwise. The temperature of the mixture rises to about 40°. After the addition has been completed, the mixture is stirred for an additional 30 minutes and then concentrated in a rotary evaporator. The residue is treated with water, filtered and the filtrate is acidified with 2N hydrochloric acid. The crystals are filtered under suction, and purified by dissolving in sodium bicarbonate solution, filtering and precipitating with dilute hydrochloric acid. 29.7 g. of 3-(phenylmethyl)-1,2,4-oxadiazol-5-(4H)-one are obtained, m.p. 114°-116°.
Quantity
0.22 mol
Type
reactant
Reaction Step One
Quantity
0.264 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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